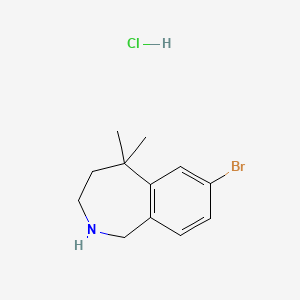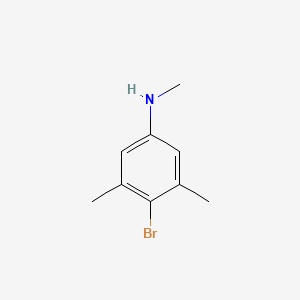
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
- 4-(4-Ethylphenyl)-5-ethyl-1,3-thiazol-2-amine hydrochloride
- 4-(4-Ethylphenyl)-5-methyl-1,3-oxazol-2-amine hydrochloride
Uniqueness
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group at the 4-position of the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets.
Propiedades
Fórmula molecular |
C12H15ClN2S |
|---|---|
Peso molecular |
254.78 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
Clave InChI |
WDOMYHRXCDDOOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



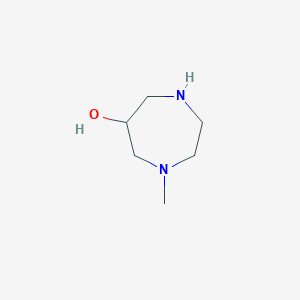
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)
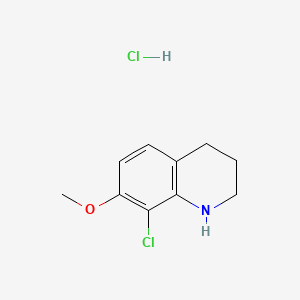
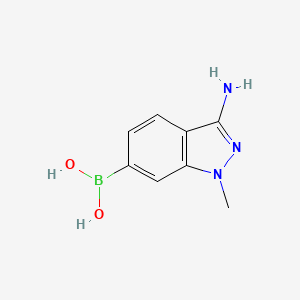
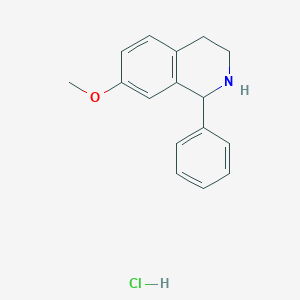

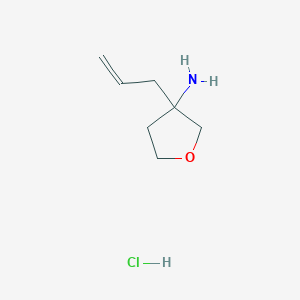
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
